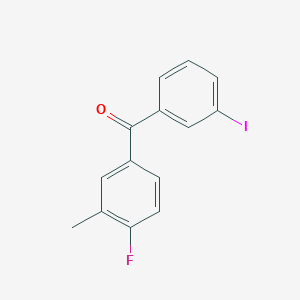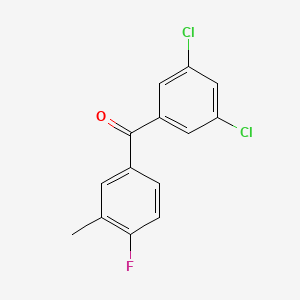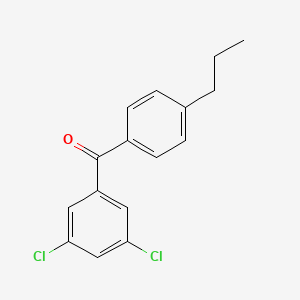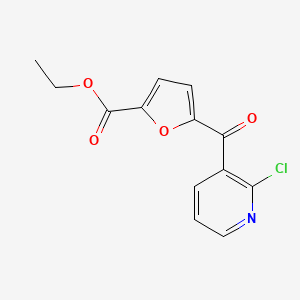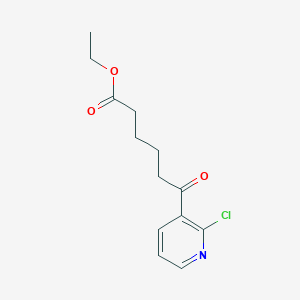
2-(4-Chlorophenyl)-4'-iodoacetophenone
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4'-iodoacetophenone, also known as CIP, is an organoiodine compound with a wide range of uses in the scientific research field. It is a colorless solid that is soluble in polar solvents and has a molecular weight of 441.8 g/mol. CIP is commonly used in organic synthesis, as a reagent for the synthesis of organoiodine compounds, and as a component of various analytical methods.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis :
- The compound has been studied for its molecular structure, vibrational wavenumbers, and geometric parameters. For instance, a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was analyzed using FT-IR, HF, and DFT methods, providing insights into the vibrational characteristics and molecular geometry (Najiya et al., 2014).
Synthesis Methods :
- Research has focused on synthesizing related compounds using different methods. For example, 4-haloacetophenone derivatives were transformed into 1-(4-halophenyl)ethanols using an electrochemical method, demonstrating an efficient synthesis approach (Ikeda, 1990).
- Another study described the large-scale monochlorination of 4-aminoacetophenone using iodobenzene dichloride, emphasizing the practicality and scalability of the process (Zanka et al., 1998).
Organic Chemistry Applications :
- Compounds containing the chlorophenyl group, like 2-(4-Chlorophenyl)-4'-iodoacetophenone, have been explored for their potential in organic reactions. For instance, 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles, synthesized from related compounds, showed antibacterial activity, demonstrating the compound's relevance in medicinal chemistry (Mogilaiah et al., 2009).
- The kinetics of reactions involving similar compounds, like the Suzuki–Miyaura coupling of 4-iodoacetophenone, have been studied, offering insights into reaction mechanisms and efficiencies (Bourouina et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds like quinazoline and quinazolinone derivatives have been reported to interact with various biological targets . For instance, some compounds have shown interactions with the cAMP-dependent protein kinase catalytic subunit alpha .
Mode of Action
For instance, quinazoline and quinazolinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Biochemical Pathways
Related compounds like ddt [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] have been reported to undergo several aerobic pathways for metabolism in different organisms .
Pharmacokinetics
Studies on similar compounds have shown that they exhibit properties like kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-4’-iodoacetophenone. For instance, DDT, a related compound, is known for its persistence in the environment due to its physicochemical properties . Similarly, the action of 2-(4-Chlorophenyl)-4’-iodoacetophenone could also be influenced by factors like temperature, pH, and presence of other chemicals in the environment .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSYBPGJDUDBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642305 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-08-2 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




